molecular formula C10H19FN2O2 B3116454 tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate CAS No. 2166276-83-9

tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

Cat. No. B3116454
M. Wt: 218.27
InChI Key: DADYKTRZKFJROI-HTQZYQBOSA-N
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Description

The compound “tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The tert-butyl group is a bulky group often used in organic chemistry due to its unique reactivity pattern . The compound also contains a fluorine atom and an aminomethyl group, which can significantly affect its chemical properties and reactivity.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Tert-butyl groups are known for their unique reactivity patterns in chemical transformations . Tert-butyl carbamate, for example, is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, tert-butyl carbamate is a white to pale yellow or pale pink crystalline powder with a melting point of 105-110°C. It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Scientific Research Applications

Synthon Applications in Medicinal Chemistry 4-Fluoropyrrolidine derivatives, closely related to tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate, have been identified as useful synthons in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds can be synthesized with high yield and used to create various intermediates, significantly streamlining the synthesis process for medicinal applications (Singh & Umemoto, 2011).

Cascade Reactions in Organic Synthesis In the synthesis of pipecolic acid derivatives, tert-butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate plays a key role in facilitating cascade reactions. This compound acts as an acetonyl cation equivalent under acidic conditions, demonstrating its versatility in organic synthesis (Purkayastha et al., 2010).

Chiral Auxiliary in Stereoselective Synthesis This compound serves as a chiral auxiliary in stereoselective synthesis, especially in dynamic kinetic resolutions. It aids in the formation of carbon-carbon bonds and is instrumental in producing chiral compounds, which are crucial in the synthesis of biologically active compounds (Kubo et al., 1997).

Synthesis of Biotin Intermediates It is also a key intermediate in the synthesis of Biotin, a vital vitamin involved in metabolic processes. This highlights its importance in the biosynthesis of fatty acids, sugars, and amino acids (Qin et al., 2014).

Role in Antibacterial Agent Synthesis tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate derivatives have been utilized in synthesizing antibacterial agents. These compounds, particularly when substituted at specific positions, have shown significant antibacterial activities, underscoring their potential in developing new antibiotics (Bouzard et al., 1989).

Enantioselective Synthesis The compound facilitates enantioselective synthesis, crucial in producing specific enantiomers of pharmaceuticals. This is vital for the development of drugs with desired biological activities and minimal side effects (Campbell et al., 2009).

properties

IUPAC Name

tert-butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADYKTRZKFJROI-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
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tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
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tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
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tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
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tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
Reactant of Route 6
tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

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